(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3R)-3-chloropropyl-2-methyl-1-alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to one of the carbon atoms of the former epoxide ring.
Oxidation: Diols or other oxygenated compounds are formed.
Reduction: Alcohols or other reduced derivatives are produced.
Scientific Research Applications
(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane involves its high reactivity due to the strained epoxide ring. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to ring-opening reactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-2-(3-Chloropropyl)-3-ethyloxirane: Similar structure but with an ethyl group instead of a methyl group.
(2S,3R)-2-(3-Chloropropyl)-3-phenyl-oxirane: Contains a phenyl group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group
Properties
CAS No. |
62614-71-5 |
---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(2S,3R)-2-(3-chloropropyl)-3-methyloxirane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
SUGPFSQLEHQIPK-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)CCCCl |
Canonical SMILES |
CC1C(O1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.